molecular formula C17H15N5OS B11580140 Nsd3-IN-2

Nsd3-IN-2

Cat. No.: B11580140
M. Wt: 337.4 g/mol
InChI Key: GVUYNDMPQWDKAA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Nsd3-IN-2 is a compound that has garnered significant interest in the scientific community due to its potential applications in various fields, including chemistry, biology, and medicine. It is a member of the nuclear receptor-binding SET domain (NSD) family of histone methyltransferases, which includes NSD1, NSD2, and NSD3. These enzymes play crucial roles in chromatin regulation and gene expression by methylating histone H3 at lysine 36 (H3K36) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Nsd3-IN-2 involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The reaction conditions typically include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the specific requirements of the research or industrial application.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and purity of the final product. This process may include optimization of reaction conditions, purification techniques, and quality control measures to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: Nsd3-IN-2 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its properties for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reagents and conditions used. These products may include derivatives with enhanced biological activity or improved stability.

Scientific Research Applications

Nsd3-IN-2 has a wide range of scientific research applications, particularly in the fields of chemistry, biology, and medicine. In chemistry, it is used as a tool to study the mechanisms of histone methylation and chromatin regulation. In biology, it helps researchers understand the role of NSD3 in gene expression and cellular processes. In medicine, this compound is being investigated as a potential therapeutic agent for treating various cancers, as NSD3 is often overexpressed or mutated in certain types of cancer .

Mechanism of Action

The mechanism of action of Nsd3-IN-2 involves its interaction with the NSD3 enzyme, inhibiting its methyltransferase activity. This inhibition affects the methylation of histone H3 at lysine 36 (H3K36), leading to changes in chromatin structure and gene expression. The molecular targets and pathways involved include the regulation of genes associated with cell division, apoptosis, DNA repair, and epithelial-mesenchymal transition (EMT) .

Comparison with Similar Compounds

Nsd3-IN-2 is unique compared to other similar compounds due to its specific inhibition of the NSD3 enzyme. Similar compounds include inhibitors of NSD1 and NSD2, which also target histone methylation but have different selectivity and potency profiles. The uniqueness of this compound lies in its ability to selectively inhibit NSD3, making it a valuable tool for studying the specific functions of this enzyme in various biological processes .

Properties

Molecular Formula

C17H15N5OS

Molecular Weight

337.4 g/mol

IUPAC Name

6-amino-9-(2-naphthalen-1-yloxyethyl)-7H-purine-8-thione

InChI

InChI=1S/C17H15N5OS/c18-15-14-16(20-10-19-15)22(17(24)21-14)8-9-23-13-7-3-5-11-4-1-2-6-12(11)13/h1-7,10H,8-9H2,(H,21,24)(H2,18,19,20)

InChI Key

GVUYNDMPQWDKAA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2OCCN3C4=NC=NC(=C4NC3=S)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.